Tetrabutylphosphonium

説明

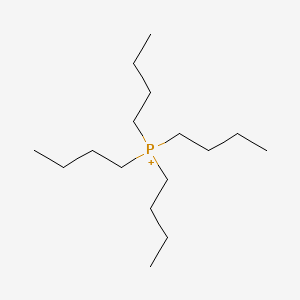

Structure

2D Structure

3D Structure

特性

CAS番号 |

15853-37-9 |

|---|---|

分子式 |

C16H36P+ |

分子量 |

259.43 g/mol |

IUPAC名 |

tetrabutylphosphanium |

InChI |

InChI=1S/C16H36P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 |

InChIキー |

BJQWBACJIAKDTJ-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC |

正規SMILES |

CCCC[P+](CCCC)(CCCC)CCCC |

外観 |

Solid powder |

他のCAS番号 |

15853-37-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bu4PBr TBP Br tetrabutylphosphonium tetrabutylphosphonium bromide tetrabutylphosphonium cation tetrabutylphosphonium chloride tetrabutylphosphonium iodide |

製品の起源 |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Tetrabutylphosphonium-Based Ionic Liquids

Foreword: The Unique Position of Phosphonium Ionic Liquids in Advanced Applications

In the landscape of ionic liquids (ILs), phosphonium-based systems, particularly those centered around the tetrabutylphosphonium ([P(C₄)₄]⁺ or [P₄₄₄₄]⁺) cation, occupy a niche of significant industrial and research interest. Unlike their more common imidazolium or pyridinium counterparts, phosphonium ILs exhibit a distinct combination of high thermal stability, chemical robustness (especially in basic media), and tunable hydrophobicity.[1] These characteristics make them not merely academic curiosities but potent tools for researchers, scientists, and drug development professionals. Their applications are diverse, ranging from acting as phase-transfer catalysts and solvents in organic synthesis to their use in biomass processing and as active pharmaceutical ingredients (APIs).[2][3][4]

This guide is structured from the perspective of a seasoned application scientist. It is not a mere recitation of protocols but a curated walkthrough of the synthesis and characterization of this compound-based ILs. The "why" behind each step is as crucial as the "how." We will delve into the causality of experimental choices, ensuring that each protocol is a self-validating system. Our exploration will be grounded in authoritative references, providing a solid foundation for your own work in this exciting field.

Part 1: The Synthetic Cornerstone - Building the this compound Cation

The journey to a functional this compound IL begins with the synthesis of its cationic core. The most common and direct route is the quaternization of a phosphine.

The Quaternization Reaction: From Phosphine to Phosphonium Salt

The synthesis of the foundational precursor, this compound bromide ([P₄₄₄₄]Br), is typically achieved through the quaternization of tributylphosphine with an n-butyl halide, most commonly n-butyl bromide.[5] This is an Sₙ2 reaction where the phosphorus atom of the phosphine acts as the nucleophile.

Causality Behind Experimental Choices:

-

Choice of Phosphine and Halide: Tributylphosphine is selected for its appropriate nucleophilicity and the desired butyl chains on the final cation. n-Butyl bromide is a reactive alkylating agent, and the resulting bromide anion is a good leaving group and a convenient starting point for subsequent anion exchange reactions.

-

Reaction Conditions: The reaction is often carried out at elevated temperatures (100-120 °C) to ensure a reasonable reaction rate.[5] While the reaction can be performed neat, the use of a solvent like acetonitrile can facilitate better heat transfer and mixing, especially on a larger scale.[6]

-

Stoichiometry: An equimolar mixture of tributylphosphine and n-butyl bromide is typically used.[5] A slight excess of the alkyl bromide can be employed to ensure complete conversion of the phosphine.

Experimental Protocol: Synthesis of this compound Bromide

Materials:

-

Tributylphosphine

-

n-Butyl bromide

-

Acetonitrile (optional, solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add an equimolar amount of tributylphosphine and n-butyl bromide. If using a solvent, add acetonitrile.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 85°C if using acetonitrile, or 100-120°C if neat) and maintain for 10-15 hours.[5][6]

-

Monitor the reaction progress by taking small aliquots and analyzing via ³¹P NMR. The disappearance of the tributylphosphine signal and the appearance of the this compound signal will indicate reaction completion.

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The resulting crude this compound bromide can then be purified, typically by recrystallization or washing with a non-polar solvent like hexane to remove any unreacted starting materials.

Part 2: Tailoring Functionality - The Art of Anion Exchange

With the this compound cation synthesized (commonly as the bromide salt), the next critical step is to introduce the desired anion. This anion exchange, or metathesis, is what truly defines the final IL's physicochemical properties and, consequently, its application.[7][8]

Strategies for Anion Metathesis

There are several effective methods for anion exchange, each with its own advantages and considerations.

-

Acid-Base Neutralization: This is a clean and efficient method, particularly for synthesizing ILs with organic anions like amino acids or carboxylates.[9][10][11] It involves converting the phosphonium halide to the hydroxide form, followed by neutralization with the desired acid.

-

Anion Exchange Resins: This technique offers a straightforward way to swap anions. A column packed with an anion exchange resin is first conditioned with the desired anion, and then a solution of the phosphonium halide is passed through it.[12][13]

-

Direct Metathesis with a Salt: This involves reacting the phosphonium halide with a salt containing the desired anion. The reaction is driven by the precipitation of an insoluble salt. For example, reacting [P₄₄₄₄]Br with a silver salt of the desired anion will precipitate silver bromide.

Experimental Protocol: Anion Exchange via Acid-Base Neutralization (Synthesis of a this compound Amino Acid IL)

Materials:

-

This compound hydroxide ([P₄₄₄₄]OH) solution

-

Desired amino acid (e.g., L-proline)

-

Deionized water

-

Round-bottom flask with magnetic stirrer

-

pH meter or pH indicator strips

Procedure:

-

In a round-bottom flask, dissolve the desired amino acid in a minimal amount of deionized water.

-

Slowly add an equimolar amount of this compound hydroxide solution to the amino acid solution while stirring.

-

Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (pH ~7).

-

Once the reaction is complete, remove the water under reduced pressure using a rotary evaporator, followed by drying under high vacuum to obtain the final this compound amino acid ionic liquid.[10][11]

Part 3: Comprehensive Characterization - Ensuring Purity and Performance

Thorough characterization is paramount to confirm the identity, purity, and key physicochemical properties of the synthesized this compound-based IL. A multi-technique approach is essential for a complete picture.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structure of the IL.

-

¹H NMR: Provides information on the protons in the butyl chains of the cation and any protons on the anion.

-

¹³C NMR: Confirms the carbon framework of both the cation and anion.

-

³¹P NMR: Is highly specific for the phosphonium cation and is excellent for monitoring the initial quaternization reaction.[14][15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the IL, providing complementary structural information to NMR.[16]

Thermal Properties

The thermal stability of phosphonium ILs is one of their key advantages.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature of the IL, which is a critical parameter for high-temperature applications.[17][18][19]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point, glass transition temperature, and any other phase transitions of the IL.[17][18][20]

Physicochemical Properties

-

Density: The density of the IL can be measured using a pycnometer or a vibrating tube densimeter.

-

Viscosity: The viscosity is a crucial property, especially for applications involving fluid flow. It is typically measured using a viscometer. The viscosity of phosphonium ILs can vary significantly with the nature of the anion and the length of the alkyl chains.[21][22][23][24]

-

Conductivity: The ionic conductivity is important for electrochemical applications and can be measured using a conductivity meter.[21]

Data Presentation: A Snapshot of Characterization Data

| Technique | Parameter | Typical Value for [P₄₄₄₄]Br | Significance |

| ¹H NMR | Chemical Shift (δ) | 0.9-1.0 ppm (t, -CH₃), 1.4-1.6 ppm (m, -CH₂-), 2.2-2.4 ppm (m, P-CH₂-) | Confirms the presence and connectivity of the butyl chains. |

| ¹³C NMR | Chemical Shift (δ) | ~13 ppm (-CH₃), ~23-24 ppm (-CH₂-), ~18-19 ppm (P-CH₂) | Provides a carbon fingerprint of the cation. |

| ³¹P NMR | Chemical Shift (δ) | ~33-35 ppm | Confirms the formation of the phosphonium cation.[15] |

| TGA | Decomposition Temp. | >300 °C | Indicates high thermal stability. |

| DSC | Melting Point | ~100-104 °C | Defines the solid-liquid transition temperature. |

| Viscosity | at 25 °C | High (can be solid at RT) | Influences handling and mass transfer. |

Part 4: Visualizing the Process

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound-based ionic liquids.

Diagram 2: Characterization Funnel

Caption: A multi-technique approach for the comprehensive characterization of ionic liquids.

Conclusion: A Versatile Platform for Innovation

This compound-based ionic liquids represent a highly versatile and robust platform for a multitude of applications, particularly in fields requiring high thermal and chemical stability. Their synthesis, while requiring careful execution, is based on fundamental and well-understood organic reactions. The ability to tune their properties through anion exchange opens up a vast chemical space for the design of task-specific ILs. For researchers and professionals in drug development, the potential to create novel formulations, improve solubility, and even develop new API-ILs makes this class of compounds particularly compelling.[2][4] A thorough understanding of their synthesis and a comprehensive approach to their characterization are the essential first steps toward unlocking their full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound bromide synthesis - chemicalbook [chemicalbook.com]

- 6. CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide - Google Patents [patents.google.com]

- 7. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 8. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 9. New biobased this compound ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arpnjournals.org [arpnjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]

- 19. mdpi.com [mdpi.com]

- 20. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Unusual trend of viscosities and densities for four ionic liquids containing a tetraalkyl phosphonium cation and the anion bis(2,4,4- trimethylpentyl) phosphinate - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Tetrabutylphosphonium Hydroxide Solution: A Comprehensive Guide to Preparation, Stability, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium hydroxide (TBPH) has emerged as a versatile and powerful quaternary phosphonium compound, distinguished by its strong basicity, phase-transfer catalytic activity, and unique solvency properties.[1][2][3] Its applications span organic synthesis, green chemistry, and pharmaceutical sciences, including the formulation of ionic liquids to enhance the solubility of active pharmaceutical ingredients (APIs).[1][4][5] This guide provides an in-depth technical overview of the essential laboratory procedures for the preparation of high-purity TBPH solutions, a critical analysis of its stability and degradation pathways, and validated methods for accurate concentration determination. By elucidating the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage TBPH effectively and safely in their work.

Introduction to this compound Hydroxide (TBPH)

This compound hydroxide, with the chemical formula (C₄H₉)₄POH, is a quaternary phosphonium salt that typically exists as a colorless to pale yellow aqueous solution.[1][3][4] Its structure consists of a central phosphorus atom bonded to four butyl groups, forming a bulky, lipophilic cation, and a hydroxide anion, which imparts strong basicity.[3] This unique combination of a large organic cation and a highly reactive anion allows TBPH to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, such as aqueous and organic systems.[1][2][6]

In the context of drug development, TBPH is particularly valuable for its ability to convert poorly water-soluble acidic APIs into ionic liquids, thereby improving their aqueous solubility and bioavailability.[4][5] It also serves as a key reagent in the synthesis of specialized buffer systems and as a catalyst in the production of pharmaceutical intermediates like glycidyl ethers.[6] Its utility in promoting reactions under milder conditions with reduced need for hazardous organic solvents positions it as a significant tool in green chemistry initiatives.[1][3]

Preparation of High-Purity TBPH Solution

The synthesis of a stable, high-purity TBPH solution is critical for reproducible experimental outcomes. While several methods exist, the use of ion-exchange resins is the most common and reliable approach for laboratory-scale preparation, avoiding the high cost and potential metal contamination associated with older methods like reaction with silver oxide.[4][7]

Principle of Ion-Exchange Synthesis

This method relies on the stoichiometric exchange of a halide anion (e.g., Br⁻ or Cl⁻) from a precursor salt, this compound bromide (TBPB) or chloride (TBPC), with a hydroxide anion (OH⁻) from a strongly basic anion-exchange resin.[7][8] The process involves passing a solution of the precursor salt through a column packed with the resin in its hydroxide form. The resin selectively retains the halide ions and releases hydroxide ions into the eluate, yielding an aqueous solution of TBPH.

The choice of a strongly basic anion-exchange resin (e.g., Dowex 50WX8 or Amberlite IRN78 OH-form) is crucial.[7][8][9] These resins possess quaternary ammonium functional groups that ensure a high affinity for anions and efficient exchange, even for bulky cations like this compound.

Experimental Protocol: Ion-Exchange Preparation

This protocol describes the preparation of an approximately 0.5 M TBPH solution from this compound bromide (TBPB).

Materials:

-

This compound bromide (TBPB)

-

Strongly basic anion-exchange resin (OH⁻ form)

-

Deionized, degassed water (to minimize CO₂ contamination)

-

2 M Sodium Hydroxide (for resin regeneration)

-

Chromatography column

-

Standardized hydrochloric acid (HCl) solution (~0.1 M)

-

Phenolphthalein indicator

Procedure:

-

Resin Preparation & Packing:

-

If the resin is not in the OH⁻ form, it must be regenerated. Slurry the resin in deionized water, pack it into the chromatography column, and wash sequentially with deionized water, 2 M NaOH, and finally with copious amounts of deionized, degassed water until the eluate is neutral (pH 7). This ensures all exchange sites are occupied by OH⁻.

-

Pack a slurry of the prepared resin into a chromatography column to form a stable, uniform bed. Do not allow the resin bed to run dry.

-

-

Precursor Salt Solution Preparation:

-

Accurately weigh a desired amount of TBPB. To prepare 100 mL of a ~0.5 M solution, dissolve approximately 17.0 g of TBPB (M.W. ~339.3 g/mol ) in 80-90 mL of deionized, degassed water.

-

-

Ion Exchange:

-

Carefully load the TBPB solution onto the top of the resin bed.

-

Elute the column with deionized, degassed water at a slow, controlled flow rate. The slow rate is critical to allow sufficient residence time for the ion exchange to reach equilibrium.

-

Collect the eluate in fractions. Monitor the pH of the fractions; the initial eluate containing TBPH will be strongly basic.

-

-

Monitoring and Collection:

-

Continue collecting the basic fractions. The process is complete when the eluate becomes neutral, indicating that all the TBPH has been eluted.

-

Combine the strongly basic fractions to obtain the final TBPH solution.

-

-

Concentration Determination:

-

Immediately determine the exact concentration of the prepared TBPH solution via acid-base titration as described in Section 4.

-

Workflow Diagram for TBPH Preparation

Caption: Workflow for preparing TBPH solution via ion exchange.

Stability and Degradation of TBPH Solution

While commercially available TBPH solutions are appreciated for their stability under proper storage, they are susceptible to degradation, primarily through a mechanism known as Hofmann elimination.[4][10] Understanding the factors that influence this process is paramount for ensuring the integrity and reactivity of the reagent.

Primary Degradation Pathway: Hofmann Elimination

Hofmann elimination is an E2 elimination reaction that occurs in the presence of a strong base and heat, involving a bulky leaving group.[10][11][12][13] In the case of TBPH, the bulky this compound cation acts as its own substrate. The hydroxide ion abstracts a β-hydrogen (a hydrogen on the carbon adjacent to the carbon bonded to the phosphorus atom), leading to the formation of an alkene (1-butene), a tertiary phosphine (tributylphosphine), and water.[4][14]

The reaction is favored because the sterically hindered nature of the [(C₄H₉)₄P]⁺ leaving group makes nucleophilic attack by the hydroxide (an alternative pathway) less likely.[11] The base preferentially abstracts the more accessible β-hydrogen, leading to the "Hofmann product" (the least substituted alkene).[10][11]

Diagram of Hofmann Elimination

Caption: The Hofmann elimination degradation pathway for TBPH.

Factors Influencing Stability

The rate of degradation is significantly influenced by several environmental and chemical factors.

| Factor | Effect on Stability | Rationale & Mitigation |

| Temperature | High Impact. Stability decreases significantly at elevated temperatures.[4][15] | The Hofmann elimination has a significant activation energy. Store solutions at refrigerated temperatures (2-8°C). Avoid heating unless required for a specific reaction. |

| Concentration | Moderate Impact. More concentrated solutions may degrade faster.[16] | The reaction is bimolecular (involving both the phosphonium cation and the hydroxide). Diluting the solution for storage is generally not practical, but be aware that higher concentrations are more reactive. |

| Air (CO₂) Exposure | High Impact. Carbon dioxide readily reacts with the hydroxide, forming this compound carbonate/bicarbonate. | This neutralizes the base, reducing its effective concentration and catalytic activity. Store under an inert atmosphere (Nitrogen or Argon) and keep containers tightly sealed. [14] |

| Oxygen Exposure | Moderate Impact. The degradation product, tributylphosphine, can be oxidized to tributylphosphine oxide. | While this is a secondary degradation, it further complicates the solution's composition. Storing under an inert atmosphere mitigates this. |

Recommended Storage and Handling

-

Storage: For maximum shelf life, store TBPH solutions at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][14]

-

Handling: Minimize exposure to atmospheric air. When withdrawing solution from a bottle, consider using a syringe technique under a positive pressure of inert gas. Due to its strong basicity, TBPH is corrosive and causes severe skin and eye damage.[14][17] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated area.[14]

Quality Control: Concentration Determination by Titration

Verifying the concentration of a TBPH solution, whether freshly prepared or from a commercial supplier, is essential for stoichiometric control in sensitive reactions. A simple acid-base titration is the most direct and reliable method.[1]

Principle of Titration

The method involves neutralizing the strong base (TBPH) with a standardized strong acid (e.g., Hydrochloric Acid, HCl) of known concentration. The reaction is a straightforward 1:1 neutralization:

(C₄H₉)₄POH + HCl → (C₄H₉)₄PCl + H₂O

The endpoint, where all the hydroxide has been consumed, is detected using a colorimetric indicator (like phenolphthalein) or potentiometrically with a pH meter.

Experimental Protocol: Acid-Base Titration

Materials:

-

TBPH solution (to be analyzed)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Phenolphthalein indicator solution (1% in ethanol)

-

Deionized water

-

Burette (50 mL), Pipette (10 mL), Erlenmeyer flasks (250 mL)

Procedure:

-

Sample Preparation:

-

Using a calibrated volumetric pipette, accurately transfer 10.00 mL of the TBPH solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to ensure the pH electrode (if used) is submerged and to make the color change more visible.

-

Add 2-3 drops of phenolphthalein indicator. The solution will turn pink due to the high pH.

-

-

Titration:

-

Fill a clean burette with the standardized 0.1 M HCl solution and record the initial volume.

-

Titrate the TBPH sample with the HCl solution, swirling the flask continuously.

-

As the endpoint approaches, the pink color will fade more slowly. Add the HCl dropwise.

-

The endpoint is reached when the pink color completely disappears and the solution becomes colorless. Record the final volume of HCl used.

-

-

Calculation:

-

Repeat the titration at least two more times for accuracy and calculate the average volume of HCl consumed.

-

Calculate the molarity of the TBPH solution using the formula: M_TBPH = (M_HCl × V_HCl) / V_TBPH Where:

-

M_TBPH = Molarity of TBPH solution

-

M_HCl = Molarity of standard HCl solution

-

V_HCl = Average volume of HCl used (in L)

-

V_TBPH = Volume of TBPH sample taken (in L)

-

-

Workflow Diagram for Titration

Caption: Standard workflow for determining TBPH concentration.

Conclusion

This compound hydroxide is a powerful reagent with significant utility in pharmaceutical and chemical research. Its successful application hinges on the ability to prepare and maintain high-purity solutions. By employing robust ion-exchange methods for synthesis and adhering to strict storage protocols that mitigate exposure to heat and atmospheric carbon dioxide, researchers can ensure the integrity and reactivity of TBPH. Regular quality control via acid-base titration provides the necessary validation for its use in stoichiometrically sensitive applications, ultimately enabling reproducible and reliable scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound HYDROXIDE | 14518-69-5 [chemicalbook.com]

- 3. CAS 14518-69-5: this compound hydroxide [cymitquimica.com]

- 4. Buy this compound hydroxide | 14518-69-5 [smolecule.com]

- 5. alkalisci.com [alkalisci.com]

- 6. sacheminc.com [sacheminc.com]

- 7. US4761493A - Preparation process of quaternary phosphonium hydroxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 12. Hofmann Elimination Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 13. byjus.com [byjus.com]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Phosphonium, tetrabutyl-, hydroxide (1:1) | C16H37OP | CID 84487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Tetrabutylphosphonium Chloride

This guide provides a comprehensive technical overview of the molecular structure of tetrabutylphosphonium chloride ([P(C₄H╉)₄]⁺Cl⁻), a quaternary phosphonium salt with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's structural characteristics, physicochemical properties, and spectroscopic profile.

Introduction: The Significance of this compound Chloride

This compound chloride (TBPC) is a versatile organic salt that has garnered considerable interest due to its unique properties. It serves as a highly effective phase-transfer catalyst, facilitating reactions between immiscible phases, and is a key precursor in the synthesis of ionic liquids, which are valued for their low volatility and recyclability in green chemistry applications.[1][2] Its utility extends to various fields, including organic synthesis, electrochemistry, and materials science.[3][4] A thorough understanding of its molecular structure is paramount to harnessing its full potential in these applications.

Molecular Composition and Bonding

This compound chloride is an ionic compound with the chemical formula C₁₆H₃₆ClP and a molecular weight of approximately 294.88 g/mol .[5] It is constituted by a positively charged this compound cation ([P(C₄H╉)₄]⁺) and a negatively charged chloride anion (Cl⁻).[6] The electrostatic attraction between these two ions forms the basis of the compound's structure.

The this compound Cation: A Tetrahedral Core

The heart of the this compound cation is a central phosphorus atom covalently bonded to four butyl groups. This arrangement results in a tetrahedral geometry around the phosphorus center.[7] The bulky and hydrophobic nature of the four butyl chains contributes significantly to the compound's solubility in organic solvents and its efficacy as a phase-transfer catalyst.[8]

The Chloride Anion

The chloride anion is a simple, monatomic anion that carries a single negative charge. Its presence balances the positive charge of the phosphonium cation, resulting in an electrically neutral compound.

Solid-State Structure: The Challenge of Anhydrous Crystallography

Physicochemical Properties

The physical and chemical properties of this compound chloride are a direct consequence of its molecular structure.

| Property | Value | Source(s) |

| Appearance | Colorless to pale-yellow liquid or solid | |

| Melting Point | 62-66 °C (decomposes) | [4] |

| Molecular Weight | ~294.88 g/mol | [5] |

| Solubility | Soluble in water and many organic solvents | [9] |

| Hygroscopicity | Hygroscopic | [7] |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of the molecular structure and bonding within this compound chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound chloride in solution.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the butyl chains. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (CH₂) groups adjacent to the phosphorus atom and within the chain appear as multiplets.[2][7]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for each of the four unique carbon environments within the butyl groups.[1] The carbon atom directly bonded to the phosphorus (α-carbon) is significantly influenced by the phosphorus nucleus, leading to a characteristic chemical shift and coupling.[10][11]

-

³¹P NMR: The phosphorus-31 NMR spectrum displays a single resonance, confirming the presence of a single phosphorus environment.[12] This technique is particularly useful for assessing the purity of the compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups and the overall molecular structure.

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound chloride is characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of the butyl groups.[3]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information. A notable feature is the strong band associated with the symmetric P-C stretching vibration, which is characteristic of the this compound cation.[13]

Synthesis of this compound Chloride

This compound chloride can be synthesized through several established methods.

Quaternization of Tributylphosphine

A common and effective method involves the quaternization of tributylphosphine with an appropriate alkylating agent, followed by anion exchange if necessary. A general workflow for this process is outlined below.

Caption: Workflow for the synthesis of this compound Chloride via quaternization.

Experimental Protocol: Synthesis via Quaternization

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, combine tributylphosphine and a suitable solvent (e.g., acetonitrile).

-

Addition of Alkylating Agent: Slowly add 1-chlorobutane to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours to drive the quaternization reaction to completion. The progress of the reaction can be monitored by ³¹P NMR.

-

Isolation: After cooling, the product may precipitate or can be isolated by removing the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent system, to yield pure this compound chloride.

Neutralization of this compound Hydroxide

An alternative route involves the neutralization of this compound hydroxide with hydrochloric acid. This acid-base reaction yields this compound chloride and water.

Caption: Synthesis of this compound Chloride via neutralization.

Applications in Research and Development

The unique structural features of this compound chloride underpin its wide-ranging applications.

-

Phase-Transfer Catalysis: The lipophilic nature of the this compound cation allows it to transport anions from an aqueous phase to an organic phase, accelerating reaction rates.[7]

-

Ionic Liquid Precursor: It is a common starting material for the synthesis of a variety of phosphonium-based ionic liquids through anion metathesis.[4]

-

Electrolyte in Electrochemical Systems: Its ionic nature and good solubility make it a candidate for use as an electrolyte in batteries and other electrochemical devices.[2]

-

Biocatalysis and Drug Delivery: Emerging research is exploring its potential in biocatalysis and as a component in drug delivery systems.[9]

Conclusion

This compound chloride possesses a well-defined molecular structure characterized by a tetrahedral phosphonium cation and a chloride anion. While a definitive anhydrous crystal structure remains to be reported, extensive spectroscopic and physicochemical data provide a robust understanding of its properties. This knowledge is critical for its continued and expanding use in diverse areas of chemical science and technology. The synthetic accessibility and tunable properties of this and related phosphonium salts ensure their continued importance in both academic research and industrial applications.

References

- 1. This compound chloride(2304-30-5) 13C NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound chloride | 2304-30-5 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound chloride | C16H36ClP | CID 75311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound chloride(2304-30-5) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound chloride | 2304-30-5 | FT75408 [biosynth.com]

- 10. C-13 NMR Spectrum [acadiau.ca]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. rsc.org [rsc.org]

- 13. s-a-s.org [s-a-s.org]

An In-Depth Technical Guide to the Thermal Stability of Tetrabutylphosphonium Salts at High Temperatures

Foreword: Beyond the Melting Point—Understanding Thermal Tenacity in Phosphonium Salts

In the landscape of advanced materials, ionic liquids (ILs) have carved a significant niche, prized for their negligible vapor pressure, wide liquidus range, and tunable properties.[1] Among these, phosphonium-based ionic liquids (PILs), particularly those featuring the tetrabutylphosphonium ([P4444]+) cation, are distinguished by their often superior thermal and chemical stability compared to their nitrogen-based analogues.[2][3] This robustness makes them indispensable for high-temperature applications, including their use as phase-transfer catalysts, electrolytes in energy storage devices, and heat-transfer fluids.[4]

However, "thermal stability" is not a monolithic property defined by a single number on a datasheet. It is a complex interplay of molecular structure, environmental conditions, and time. Misinterpreting the thermal limits of these salts can lead to process failure, product contamination, and significant safety hazards. This guide, intended for researchers and development professionals, moves beyond simplistic decomposition temperatures to provide a deeper, mechanistic understanding of why and how this compound salts degrade at high temperatures. We will explore the causal relationships between structure and stability and detail the self-validating experimental protocols required for a robust assessment.

The Core of Stability: Unraveling Decomposition Mechanisms

The thermal degradation of this compound salts is not a simple process of boiling or evaporation but rather a chemical decomposition. The operational temperature limit is dictated by the energy required to break covalent bonds within the cation or anion, or to facilitate reactions between them. Two primary pathways govern this degradation, largely influenced by the nature of the accompanying anion.

Nucleophilic Substitution (SN2-type Pathway)

This pathway is dominant when the this compound cation is paired with a nucleophilic anion, such as a halide (e.g., bromide, Br-) or some carboxylates.[5] The anion directly attacks one of the α-carbon atoms of a butyl group, leading to the displacement of tributylphosphine, a neutral and volatile species.

-

Initiation: The anion (X-) acts as a nucleophile.

-

Transition State: A pentacoordinate carbon transition state is formed.

-

Products: The primary products are tributylphosphine (PBu3) and a butyl-anion species (e.g., butyl bromide).

The propensity for this pathway is directly related to the nucleophilicity of the anion. Highly nucleophilic anions like chloride and bromide significantly lower the thermal stability of the salt.[5][6]

Elimination (Hofmann-type & Ylide Formation)

In the presence of a strongly basic anion, an elimination reaction, analogous to the Hofmann elimination in ammonium salts, can occur. The anion abstracts a β-hydrogen from one of the butyl chains, leading to the formation of tributylphosphine, an alkene (1-butene), and the protonated anion.

A related pathway involves the formation of an ylide intermediate, especially with hydroxide anions, which then decomposes. The decomposition of aqueous this compound hydroxide, for instance, yields tributylphosphine oxide and butane.[7]

Key Factors Influencing Thermal Stability

A nuanced understanding of thermal stability requires examining the variables that control the decomposition pathways. These can be broadly categorized as intrinsic (molecular structure) and extrinsic (experimental conditions).

The Decisive Role of the Anion

Numerous studies confirm that the anion's structure and chemical nature have a more significant impact on the thermal stability of phosphonium salts than the cation's structure.[8][9][10]

-

Nucleophilicity and Basicity: As discussed, highly nucleophilic and basic anions actively participate in decomposition, leading to lower stability. The stability generally follows the order: Halides < Carboxylates < Sulfonates < Bis(trifluoromethylsulfonyl)imide (NTf2-).[5][9] Replacing a chloride anion with the bulky, non-nucleophilic NTf2- can increase the onset of decomposition by over 100-200 °C.[5]

-

Anion Size and Charge Delocalization: Larger anions with delocalized charges, like NTf2- or hexafluorophosphate (PF6-), are less interactive and lead to more stable salts.[3][9]

The Influence of Cation Structure

While secondary to the anion, the cation's structure is not irrelevant. For tetraalkylphosphonium salts, longer alkyl chains can slightly decrease thermal stability.[11] However, tetraarylphosphonium salts have demonstrated exceptional thermal stability, in some cases enduring temperatures of 300 °C in air for months without decomposition.[10][12]

Extrinsic and Environmental Factors

The conditions under which a salt is heated are critically important and are a major source of variability in reported data.

-

Atmosphere: The presence of oxygen can introduce oxidative degradation pathways, lowering the thermal stability compared to an inert nitrogen or argon atmosphere.[6][13] For tetra-n-butylphosphonium l-prolinate, the activation energy for degradation was found to be higher in air than in nitrogen, indicating a different, more facile decomposition mechanism is introduced by oxygen.[13]

-

Heating Rate: In dynamic thermogravimetric analysis (TGA), the heating rate dramatically affects the observed onset temperature (Tonset). Faster heating rates (e.g., 20 °C/min) provide less time for decomposition to occur at any given temperature, artificially inflating the Tonset value compared to slower rates (e.g., 2 °C/min).[5][6]

-

Purity: Impurities, including residual solvents, water, or halides from synthesis, can act as catalysts for decomposition, significantly reducing the measured thermal stability.[1][6]

A Validated Framework for Assessing Thermal Stability

To obtain reliable and meaningful data, a multi-faceted experimental approach is required. This workflow ensures that stability is not just measured but also understood in the context of both short-term excursions and long-term operational stress.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for measuring mass loss as a function of temperature.[14]

Protocol: Dynamic TGA for Onset Temperature (Tonset) Determination

-

Sample Preparation: Place 5-10 mg of the pre-dried this compound salt into an alumina or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a controlled rate (e.g., 10 °C/min). Causality: A standardized rate is crucial for comparing different salts. Slower rates yield more conservative and often more realistic Tonset values.[5]

-

-

Data Analysis: Determine the Tonset, typically defined as the temperature at which 5% mass loss occurs or by the onset tangent method.

Protocol: Isothermal TGA for Long-Term Stability Assessment

-

Sample Preparation: As above, use 5-10 mg of the dried sample.

-

Instrument Setup:

-

Atmosphere: Use the intended process atmosphere (e.g., nitrogen or air).

-

Heating Program: Rapidly ramp the temperature to a set isothermal point (e.g., 250 °C, chosen based on dynamic TGA results). Hold at this temperature for an extended period (e.g., 10 hours).

-

-

Data Analysis: Analyze the mass loss over time. This method is superior for determining a true upper-use temperature, often expressed as the temperature at which 1% mass is lost over 10 hours (T0.01/10h).[15] Isothermal TGA is considered a more accurate representation of stability under real-world operating conditions than dynamic scans.[6][15]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, complementing TGA by revealing thermal events that do not involve mass loss (like melting) and the energetic nature (endothermic/exothermic) of decomposition.[16]

Protocol: DSC Analysis

-

Sample Preparation: Hermetically seal 2-5 mg of the dried sample in an aluminum pan. Causality: Hermetic sealing is critical to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow signal.

-

Instrument Setup:

-

Atmosphere: Purge with nitrogen.

-

Heating Program: Use the same heating rate as the dynamic TGA scan for direct comparison.

-

-

Data Analysis: Identify the melting point (Tm) and the onset and peak temperatures of any exothermic or endothermic events corresponding to decomposition.

Accelerating Rate Calorimetry (ARC)

For applications where thermal runaway is a concern, ARC is the definitive technique. It measures the time, temperature, and pressure profile of a sample under adiabatic conditions, simulating a worst-case runaway scenario.[17][18]

Protocol: ARC "Heat-Wait-Search" (HWS) Analysis

-

Sample Preparation: Load a precisely known quantity of the salt into a suitable metallic (e.g., titanium, Hastelloy) sample bomb, which is then sealed.

-

Instrument Setup: The ARC instrument heats the sample in small steps (e.g., 5 °C). After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The reaction is allowed to proceed, and the resulting temperature and pressure increases are recorded.

-

Data Analysis: Key parameters obtained include the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), and the time to maximum rate (TMR), which are crucial for process safety design.[17][19]

Comparative Data for this compound Salts

The following table summarizes thermal stability data from the literature for various this compound salts, illustrating the principles discussed. Note the significant impact of the anion and the variation caused by different analytical methods.

| Salt | Anion | Decomposition Temp. (°C) | Method & Conditions | Reference(s) |

| This compound Bromide | Bromide (Br-) | ~286 | TGA (Onset), 10°C/min, N2 | [9] |

| This compound Chloride | Chloride (Cl-) | ~220-250 | TGA (Onset), Varies | [5][11] |

| This compound Hydroxide | Hydroxide (OH-) | ~150-200 | Decomposes in solution at elevated temps | [7] |

| This compound Benzoate | Benzoate | ~250 (Isothermal) | Isothermal TGA, N2 | [8][20] |

| This compound Salicylate | Salicylate | >250 (Isothermal) | Isothermal TGA, N2 | [8][20] |

| This compound Acetate | Acetate | ~325 | Pyrolysis | [21] |

| This compound Tetrafluoroborate | Tetrafluoroborate (BF4-) | ~409 | TGA (Onset), 10°C/min, N2 | [9] |

| This compound Hexafluorophosphate | Hexafluorophosphate (PF6-) | ~397 | TGA (Onset), 10°C/min, N2 | [9] |

| This compound NTf2 | NTf2- | ~431 | TGA (Onset), 10°C/min, N2 | [9] |

Note: Decomposition temperatures are highly dependent on experimental conditions and the method of data interpretation. This table is for comparative purposes only.

Conclusion: From Data to Design

The thermal stability of this compound salts is a critical design parameter, not a fixed attribute. A thorough understanding of the underlying decomposition mechanisms—primarily SN2 attack and elimination reactions dictated by the anion's properties—is essential for selecting the right salt for a high-temperature application. The anion is the primary determinant of stability, with bulky, non-nucleophilic species like bis(trifluoromethylsulfonyl)imide offering the highest resistance to degradation.

Reliable assessment of this stability requires moving beyond simple, rapid TGA scans. A rigorous protocol incorporating both dynamic and isothermal TGA, supplemented by DSC for energetic analysis and ARC for safety assessment, provides a comprehensive and trustworthy picture of a material's performance envelope. By applying these principles and methodologies, researchers and engineers can confidently deploy this compound salts in demanding high-temperature environments, ensuring process reliability, longevity, and safety.

References

- 1. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arpnjournals.org [arpnjournals.org]

- 4. This compound bromide | 3115-68-2 [chemicalbook.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stability and flammability of several quaternary phosphonium ionic liquids | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encompass.eku.edu [encompass.eku.edu]

- 16. benchchem.com [benchchem.com]

- 17. belmontscientific.com [belmontscientific.com]

- 18. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 19. paralab.pt [paralab.pt]

- 20. escholarship.org [escholarship.org]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Tetrabutylphosphonium Salts in Organic Solvents

Introduction: The Pivotal Role of Tetrabutylphosphonium Salts in Scientific Innovation

This compound salts, a class of quaternary phosphonium compounds, have emerged as highly versatile and valuable tools across a spectrum of scientific disciplines, including catalysis, organic synthesis, electrochemistry, and notably, in pharmaceutical and drug development.[1][2] Their utility is intrinsically linked to their solubility characteristics in various organic media. This guide offers an in-depth exploration of the solubility of these salts, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness their full potential.

The general structure of a this compound salt consists of a central phosphorus atom bonded to four butyl groups, forming a bulky, symmetric cation with a delocalized positive charge. This cation is paired with an anion, which can be varied to fine-tune the salt's physicochemical properties, including its solubility.[3] Understanding the interplay between the cation, the anion, and the solvent is paramount for designing and optimizing chemical processes.

This guide will delve into the theoretical underpinnings of solubility, present available quantitative solubility data, and provide detailed experimental protocols for determining these crucial parameters.

Core Principles Governing Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility. In the context of this compound salts, solubility is a complex interplay of intermolecular forces between the salt's ions and the solvent molecules. Key factors influencing this equilibrium include:

-

Lattice Energy of the Salt: The strength of the electrostatic forces holding the this compound cations and the anions together in the crystal lattice must be overcome for dissolution to occur. Salts with higher lattice energies will generally exhibit lower solubility.

-

Solvation Energy: This is the energy released when the ions of the salt are surrounded and stabilized by solvent molecules. Stronger ion-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.

-

Nature of the Anion: The choice of anion has a profound impact on the salt's properties.[4] For instance, smaller, more charge-dense anions like chloride may lead to higher lattice energies compared to larger, more diffuse anions like tetrafluoroborate. The anion's ability to participate in hydrogen bonding also plays a crucial role.

-

Solvent Properties: The polarity, polarizability, and hydrogen bonding capabilities of the organic solvent are critical determinants of its ability to dissolve a given this compound salt.

To provide a more quantitative and predictive understanding of these interactions, several theoretical models have been developed.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[7]

This predictive power makes HSP a valuable tool for initial solvent screening, reducing the need for extensive empirical testing.[8]

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[9][10] These parameters are determined experimentally by observing the change in the UV-visible absorption spectrum of specific dyes in the solvent of interest.[11] Understanding these parameters can offer deeper insights into the specific solvent-solute interactions that govern solubility. For instance, a solvent with a high β value would be expected to effectively solvate the this compound cation through hydrogen bonding.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of liquid mixtures, including solubility.[12][13] It calculates the chemical potential of a solute in a solvent based on the molecular surface polarities of the individual components.[14][15] This a priori predictive capability makes COSMO-RS an invaluable tool for screening a vast number of potential solvents for a given this compound salt, thereby accelerating the research and development process.[16]

Quantitative Solubility Data

While a comprehensive, centralized database for the solubility of all this compound salts in all organic solvents does not currently exist, this guide compiles available data to provide a useful reference point for researchers. It is important to note that solubility is temperature-dependent, and the data presented here are typically for ambient conditions unless otherwise specified.

Table 1: Qualitative and Quantitative Solubility of Selected this compound Salts in Common Organic Solvents

| This compound Salt | Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| This compound Chloride | Chloroform | CHCl₃ | Slightly Soluble[17] | Not Specified | - |

| Methanol | CH₃OH | Slightly Soluble[17] | Not Specified | - | |

| Water | H₂O | Forms a biphasic system at low concentrations, miscible at high concentrations[18] | Not Specified | Unique solubility behavior[18] | |

| This compound Bromide | Water | H₂O | Very Soluble[19] | Not Specified | - |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | - | |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | - | |

| Tetrabutylammonium Tetrafluoroborate * | Methanol | CH₃OH | 0.1 g/mL[20] | Not Specified | Clear, colorless solution |

| Ethanol | C₂H₅OH | 100 mg/mL[20] | Not Specified | Soluble | |

| Acetonitrile | CH₃CN | Soluble[21] | Not Specified | - | |

| Acetone | C₃H₆O | Soluble | Not Specified | - | |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | - | |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | - | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | - | |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified | - | |

| Trichloromethane | CHCl₃ | Soluble | Not Specified | - | |

| Water | H₂O | Insoluble[21] | Not Specified | - |

*Note: Tetrabutylammonium tetrafluoroborate is included as a structurally similar quaternary salt to provide a more extensive dataset for comparative purposes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Gravimetric Method for Determining Equilibrium Solubility

This method is a reliable and straightforward approach for determining the equilibrium solubility of a solid this compound salt in an organic solvent.

Materials:

-

This compound salt of interest

-

Organic solvent of choice

-

Vials or flasks with tight-sealing caps

-

Thermostatic shaker bath or temperature-controlled magnetic stirrer

-

Analytical balance

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed weighing bottles or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound salt to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the weighing bottle with the saturated solution in a vacuum oven or a well-ventilated fume hood at a temperature that will facilitate solvent evaporation without decomposing the salt.

-

Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Data Calculation:

-

Calculate the mass of the saturated solution by subtracting the weight of the empty weighing bottle from the total weight of the bottle and the solution.

-

Calculate the mass of the dissolved this compound salt from the final, constant weight of the bottle and the dried solid.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or molarity.

-

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for this compound salts that possess a chromophore (an anion that absorbs UV-visible light) or when the solvent does not interfere with the absorbance of the salt. A calibration curve must first be generated.

Part A: Generating a Calibration Curve

-

Prepare a Stock Solution:

-

Accurately weigh a known mass of the this compound salt and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

-

Prepare a Series of Standard Solutions:

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing, known concentrations.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the salt. Use the pure solvent as a blank.

-

-

Construct the Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

-

Part B: Determining the Solubility of an Unknown Sample

-

Prepare a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method protocol to prepare an equilibrated, saturated solution.

-

-

Sample and Dilute:

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measure Absorbance:

-

Measure the absorbance of the diluted solution at the same λmax used for the calibration curve.

-

-

Calculate Concentration:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the salt.[22]

-

Diagram 2: UV-Vis Solubility Determination Workflow

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Conclusion: A Forward Look

The solubility of this compound salts in organic solvents is a critical parameter that dictates their efficacy and applicability in a myriad of chemical and pharmaceutical processes. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, compiled available quantitative data, and offered detailed experimental protocols for their determination.

As research in this area continues to expand, the development of more extensive and readily accessible solubility databases will be invaluable. Furthermore, the continued refinement and application of predictive models like COSMO-RS will undoubtedly accelerate the rational design of novel this compound salts with tailored properties for specific applications. For researchers and professionals in the field, a thorough understanding of the concepts and methodologies presented herein is essential for unlocking the full potential of these remarkable compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. COSMO-RS - Wikipedia [en.wikipedia.org]

- 13. COSMO-RS: an alternative to simulation for calculating thermodynamic properties of liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. This compound chloride CAS#: 2304-30-5 [m.chemicalbook.com]

- 18. roco.global [roco.global]

- 19. This compound bromide [chemister.ru]

- 20. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 21. Page loading... [guidechem.com]

- 22. ejournal.kjpupi.id [ejournal.kjpupi.id]

The Inner Workings of a Workhorse Catalyst: A Technical Guide to Tetrabutylphosphonium-Based Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign reaction methodologies is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to bridge the reactivity gap between immiscible reactants, and within this domain, tetrabutylphosphonium salts have carved out a significant niche. This guide provides an in-depth exploration of the mechanism of action of this compound-based phase transfer catalysts, offering field-proven insights into their application and optimization.

The Fundamental Challenge: Overcoming Phase Immiscibility

At its core, phase transfer catalysis addresses a common hurdle in organic synthesis: bringing a water-soluble nucleophile or base into contact with an organic-soluble substrate.[1] Without a catalyst, the reaction is confined to the limited interface between the two phases, resulting in impractically slow reaction rates. A phase transfer catalyst, such as this compound bromide (TBPB), acts as a shuttle, transporting the anionic reactant from the aqueous or solid phase into the organic phase where the desired transformation can occur.[1]

The this compound cation [(C₄H₉)₄P⁺] is uniquely suited for this role. Its four butyl chains impart significant lipophilicity, rendering it soluble in a wide range of organic solvents.[2] This lipophilic character allows it to form an ion pair with an aqueous-phase anion and escort it across the phase boundary.

The Mechanistic Dichotomy: Starks vs. Makosza

The precise pathway by which a this compound catalyst facilitates a reaction is generally understood through two primary models: the Starks extraction mechanism and the Makosza interfacial mechanism. The operative mechanism is often dictated by the nature of the reactants and the reaction conditions.

The Starks Extraction Mechanism

First proposed by Charles Starks, this mechanism involves the transfer of the catalyst back and forth between the aqueous and organic phases.[3] The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange: The this compound cation (Q⁺), initially paired with its original counter-ion (e.g., Br⁻), partitions into the aqueous phase. Here, it exchanges its counter-ion for the reactant anion (Y⁻) present in high concentration.

-

Extraction into the Organic Phase: The newly formed, lipophilic ion pair (Q⁺Y⁻) is extracted from the aqueous phase into the bulk organic phase.

-

Reaction: Within the organic phase, the anion (Y⁻) is now "naked" and highly reactive, as it is no longer heavily solvated by water. It readily reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

-

Catalyst Regeneration: The this compound cation (Q⁺) now pairs with the newly formed anion (X⁻) and migrates back to the aqueous phase to restart the cycle.

Caption: The Starks Extraction Mechanism for Phase Transfer Catalysis.

The Makosza Interfacial Mechanism

For reactions involving the deprotonation of organic substrates by a strong base (e.g., concentrated NaOH), the Makosza interfacial mechanism is often invoked.[4] This model is particularly relevant for highly lipophilic catalysts that have limited solubility in the aqueous phase.

-

Interfacial Deprotonation: The organic substrate (RH), residing in the organic phase, diffuses to the interface. Here, it is deprotonated by the base (e.g., OH⁻) from the aqueous phase, forming an organic anion (R⁻) at the interface.

-

Cation Exchange at the Interface: The this compound cation (Q⁺X⁻) in the organic phase migrates to the interface and exchanges its counter-ion (X⁻) for the newly formed organic anion (R⁻).

-

Migration into the Organic Phase: The lipophilic ion pair (Q⁺R⁻) moves from the interface into the bulk organic phase.

-

Reaction: In the organic phase, the carbanion (R⁻) reacts with the electrophile (EZ) to form the product (RE) and a new anion (Z⁻).

-

Catalyst Regeneration: The catalyst (Q⁺Z⁻) is regenerated and can return to the interface to begin a new cycle.

Caption: The Makosza Interfacial Mechanism for Phase Transfer Catalysis.

The Phosphonium Advantage: Superior Performance under Demanding Conditions

While quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are also effective phase transfer catalysts, this compound salts often exhibit superior performance, particularly in terms of thermal and chemical stability.[2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of strong bases and heat.[2] Phosphonium salts are not prone to this degradation pathway, making them the catalysts of choice for reactions requiring elevated temperatures.

The larger and more polarizable nature of the phosphorus atom in the phosphonium cation can also lead to a looser ion pair with the transported anion.[2] This "naked" and more reactive anion can result in enhanced reaction rates and higher yields compared to its ammonium counterpart.

Data-Driven Catalyst Selection: A Comparative Overview

The choice of catalyst can significantly impact reaction efficiency. The following table provides a comparative summary of typical results for the Williamson ether synthesis, a classic PTC reaction, using different catalysts.

| Catalyst | Class | Substrate 1 | Substrate 2 | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| This compound Bromide (TBPB) | Quaternary Phosphonium | Phenol | n-Butyl Bromide | Toluene/Aqueous NaOH | 90 | 5 | 95 |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium | Phenol | n-Butyl Bromide | Toluene/Aqueous NaOH | 90 | 7 | 91 |

| 18-Crown-6 | Crown Ether | Phenol | n-Butyl Bromide | Benzene/Solid K₂CO₃ | 80 | 6 | 90 |

Note: The data presented in this table is a synthesis of typical results from various literature sources and is intended for comparative purposes. Reaction conditions may vary slightly between studies.[2]

As the data suggests, TBPB often provides a higher yield in a shorter reaction time compared to TBAB under similar conditions.

Experimental Protocol: Williamson Ether Synthesis of Butyl Phenyl Ether using TBPB

This protocol provides a detailed, step-by-step methodology for the synthesis of butyl phenyl ether from phenol and 1-bromobutane using this compound bromide as the phase transfer catalyst.

Materials:

-

Phenol (9.41 g, 0.1 mol)

-

1-Bromobutane (13.7 g, 0.1 mol)

-

Sodium hydroxide (6.0 g, 0.15 mol)

-

This compound bromide (TBPB) (1.70 g, 5 mmol, 5 mol%)

-

Toluene (100 mL)

-

Deionized water (50 mL)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve sodium hydroxide in deionized water.

-

Addition of Reactants: Add the toluene, followed by the phenol and this compound bromide.

-

Heating and Alkylation: Heat the mixture to 90°C with vigorous stirring. Once the temperature has stabilized, add the 1-bromobutane dropwise over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 90°C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure butyl phenyl ether.

Conclusion: A Versatile Tool for Modern Synthesis

This compound-based phase transfer catalysts are indispensable tools for the modern synthetic chemist. Their ability to overcome phase-immiscibility, coupled with their high thermal and chemical stability, makes them ideal for a wide range of applications, from laboratory-scale research to industrial-scale manufacturing. A thorough understanding of the underlying mechanistic principles—the Starks extraction and Makosza interfacial pathways—is crucial for optimizing reaction conditions and achieving desired outcomes. As the demand for more efficient and sustainable chemical processes continues to grow, the utility of this compound catalysts is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations | Semantic Scholar [semanticscholar.org]

- 4. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Beyond a Catalyst: A Technical Guide to the Evolving Applications of Tetrabutylphosphonium Compounds

This guide delves into the expanding world of tetrabutylphosphonium (TBP) compounds, moving beyond their traditional role as phase-transfer catalysts to explore novel applications at the forefront of green chemistry, materials science, and drug development. For researchers, scientists, and professionals in drug development, this document provides in-depth technical insights, field-proven methodologies, and a forward-looking perspective on this versatile class of molecules.

Foundational Principles: The Unique Character of the this compound Cation

At the heart of these diverse applications lies the unique structure of the this compound cation ([P(C₄H₉)₄]⁺). Comprising a central phosphorus atom bonded to four butyl chains, this quaternary phosphonium salt possesses a distinct combination of properties that underpin its utility. The lipophilic nature of the butyl groups facilitates solubility in a wide range of organic solvents, while the ionic character allows for a myriad of anionic pairings, each imparting specific functionalities.[1]

Compared to their nitrogen-based ammonium analogues, this compound salts often exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures.[1] However, it is crucial to note their limited stability in the presence of strong bases like sodium hydroxide, a key consideration in experimental design.

The New Frontier: this compound-Based Ionic Liquids

The most significant advancements in the application of TBP compounds have been in the realm of ionic liquids (ILs). These salts, with melting points below 100°C, offer a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency. The ability to pair the TBP cation with a vast array of anions has led to the development of "task-specific" ionic liquids with tailored functionalities.

Green Chemistry and Biorefining: Dissolution of Biomass

A major challenge in the sustainable production of biofuels and bio-based chemicals is the efficient breakdown of lignocellulosic biomass. TBP-based ionic liquids have emerged as powerful solvents capable of dissolving cellulose, a primary component of plant cell walls.

Mechanism of Action: The dissolution process is a cooperative effort between the TBP cation, the anion, and often water.[2][3] Molecular dynamics simulations have shown that the anion initially disrupts the extensive hydrogen bonding network within the cellulose structure.[2][3] The bulky TBP cation then intercalates between the cellulose chains, preventing their re-aggregation and facilitating dissolution.[2][3]

Experimental Protocol: Synthesis of this compound Carboxylate Ionic Liquids for Biomass Processing

This protocol outlines the synthesis of this compound carboxylates, which have shown promise in biomass processing.[3][4]

Materials:

-

This compound bromide ([P₄₄₄₄]Br)

-

Anion exchange resin (e.g., Amberlite-IRA400)

-

Carboxylic acid (e.g., formic acid, acetic acid, propionic acid, butyric acid)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum oven

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Preparation of this compound Hydroxide ([P₄₄₄₄]OH):

-

Prepare an aqueous solution of [P₄₄₄₄]Br.

-

Pass the solution through a column packed with a hydroxide-form anion exchange resin. This metathesis reaction exchanges the bromide anion for a hydroxide anion.

-

Collect the eluent containing the [P₄₄₄₄]OH aqueous solution.

-

-

Neutralization:

-

In a round-bottom flask, neutralize the [P₄₄₄₄]OH solution with a slight excess of the desired carboxylic acid.

-

Stir the mixture at room temperature for 6 hours to ensure complete reaction.

-

-